molecular formula C17H17N3O3 B10953131 (2E)-N-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide

(2E)-N-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide

Cat. No.: B10953131
M. Wt: 311.33 g/mol
InChI Key: FRECMHABNDXFDQ-IZZDOVSWSA-N
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Description

(E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a dimethylamino group, a nitrophenyl group, and a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a catalyst.

    Nitration of the Phenyl Ring: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

In an industrial setting, the production of (E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives or carboxylic acids.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the nucleophile used but may include various substituted amides.

Scientific Research Applications

(E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of (E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the nitrophenyl group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with the nitro group in a different position.

    (E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE: Another positional isomer.

    (E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(3-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a chloro group instead of a nitro group.

Uniqueness

(E)-N-[4-(DIMETHYLAMINO)PHENYL]-3-(3-NITROPHENYL)-2-PROPENAMIDE is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(E)-N-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide

InChI

InChI=1S/C17H17N3O3/c1-19(2)15-9-7-14(8-10-15)18-17(21)11-6-13-4-3-5-16(12-13)20(22)23/h3-12H,1-2H3,(H,18,21)/b11-6+

InChI Key

FRECMHABNDXFDQ-IZZDOVSWSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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